molecular formula C10H11ClOS B13575368 1-(2-Chlorophenyl)-2-(ethylthio)ethan-1-one

1-(2-Chlorophenyl)-2-(ethylthio)ethan-1-one

Cat. No.: B13575368
M. Wt: 214.71 g/mol
InChI Key: CUYXYQWYGGUXPR-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-(ethylthio)ethan-1-one is an organic compound characterized by the presence of a chlorophenyl group and an ethylthio group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)-2-(ethylthio)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with ethyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-2-(ethylthio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol, using reagents such as sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-2-(ethylthio)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Chlorophenyl)-2-(ethylthio)ethan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-2-(ethylthio)ethan-1-one can be compared with other compounds that have similar structural features:

    1-(2-Chlorophenyl)-2-(methylthio)ethan-1-one: Similar structure but with a methylthio group instead of an ethylthio group.

    1-(2-Chlorophenyl)-2-(ethylamino)ethan-1-one: Contains an ethylamino group instead of an ethylthio group.

    1-(2-Chlorophenyl)-2-(hydroxy)ethan-1-one: Features a hydroxy group in place of the ethylthio group.

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-ethylsulfanylethanone

InChI

InChI=1S/C10H11ClOS/c1-2-13-7-10(12)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3

InChI Key

CUYXYQWYGGUXPR-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

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